Methyl (2-iodophenyl)glycinate

CAS No.:

Cat. No.: VC13349253

Molecular Formula: C9H10INO2

Molecular Weight: 291.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H10INO2 |

|---|---|

| Molecular Weight | 291.09 g/mol |

| IUPAC Name | methyl 2-(2-iodoanilino)acetate |

| Standard InChI | InChI=1S/C9H10INO2/c1-13-9(12)6-11-8-5-3-2-4-7(8)10/h2-5,11H,6H2,1H3 |

| Standard InChI Key | RJWVSCFOGJIYFY-UHFFFAOYSA-N |

| SMILES | COC(=O)CNC1=CC=CC=C1I |

| Canonical SMILES | COC(=O)CNC1=CC=CC=C1I |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

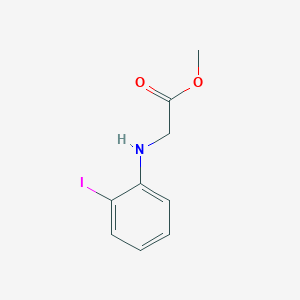

Methyl (2-iodophenyl)glycinate, systematically named methyl 2-(2-iodoanilino)acetate, features a phenyl ring substituted with iodine at the ortho position. The glycine moiety is esterified with a methyl group, yielding the structure COC(=O)CNC₁=CC=CC=C₁I in SMILES notation. The iodine atom’s electronegativity and steric bulk influence the compound’s reactivity, particularly in electrophilic substitution and transition-metal-catalyzed reactions.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀INO₂ |

| Molecular Weight | 291.09 g/mol |

| IUPAC Name | Methyl 2-(2-iodoanilino)acetate |

| Canonical SMILES | COC(=O)CNC1=CC=CC=C1I |

| InChI Key | RJWVSCFOGJIYFY-UHFFFAOYSA-N |

| PubChem CID | 28876801 |

Synthetic Methodologies

Iodination of Phenylglycine Derivatives

A primary route involves iodinating methyl phenylglycinate using iodine sources (e.g., I₂) under catalytic conditions. For example, analogous syntheses of chlorophenylglycine esters employ phase-transfer catalysts (PTCs) like hexadecyl tri-phenyl-phosphonium bromide to facilitate halogenation in biphasic systems . Adapting this method, methyl phenylglycinate could react with iodine monochloride (ICl) in the presence of a PTC and ammonia to introduce the iodine substituent.

Alternative Pathways

Patent CN103172527A outlines a two-step process for synthesizing chlorophenylglycine methyl ester, which could be modified for iodination:

-

Condensation: Reacting o-iodobenzaldehyde with chloroform and ammonia under PTC conditions to form 2-iodophenylglycine.

-

Esterification: Treating the glycine intermediate with thionyl chloride (SOCl₂) in methanol to yield the methyl ester .

Table 2: Comparative Synthesis Routes

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Iodination | I₂, PTC, NH₃, CH₂Cl₂, 0°C | ~45%* |

| Esterification | SOCl₂, MeOH, 65°C, 6h | 85% |

| *Estimated based on analogous chlorination . |

Reactivity and Applications in Organic Synthesis

Cross-Coupling Reactions

The ortho-iodine substituent positions methyl (2-iodophenyl)glycinate as a substrate for Suzuki-Miyaura couplings. For instance, methyl 2-(2-iodophenyl)acetate—a structurally related compound—undergoes palladium-catalyzed coupling with boronic acids to form biaryl derivatives, achieving a 36% yield under optimized conditions . Similar reactivity is anticipated for the glycinate ester, enabling access to complex scaffolds for pharmaceutical intermediates.

Functional Group Interconversion

The ester group can be hydrolyzed to carboxylic acids or reduced to alcohols. For example:

-

Hydrolysis: Treatment with aqueous NaOH yields 2-(2-iodoanilino)acetic acid, a potential ligand for metal coordination complexes.

-

Aminolysis: Reacting with amines forms amide derivatives, expanding utility in peptidomimetic drug design.

Pharmaceutical and Industrial Relevance

Role in Drug Synthesis

While direct pharmaceutical applications are unreported, methyl (2-iodophenyl)glycinate’s structural analogs are pivotal in synthesizing antiplatelet agents like clopidogrel . The iodine variant could serve as a precursor for radioiodinated tracers in imaging or targeted therapies.

Industrial-Scale Considerations

Phase-transfer catalysis (PTC) methods, as described in CN103172527A , offer scalable and environmentally benign alternatives to cyanide-based routes. Eliminating sodium cyanide reduces toxicity risks and waste disposal challenges, aligning with green chemistry principles.

Future Directions

Expanding Synthetic Utility

Exploring enantioselective iodination could yield chiral variants for asymmetric catalysis. Additionally, incorporating the compound into metal-organic frameworks (MOFs) may enhance catalytic properties.

Biomedical Applications

Radioiodination (e.g., with ¹²³I or ¹³¹I) could develop the glycinate ester as a PET or SPECT imaging probe. Functionalization with targeting moieties (e.g., peptides) may enable site-specific delivery in oncology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume